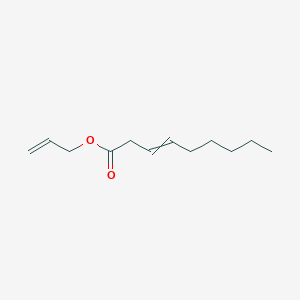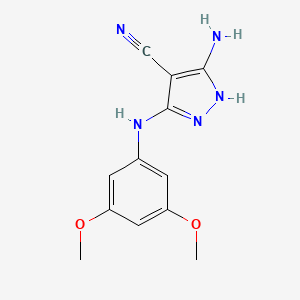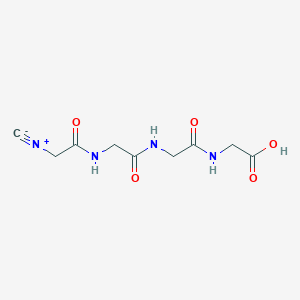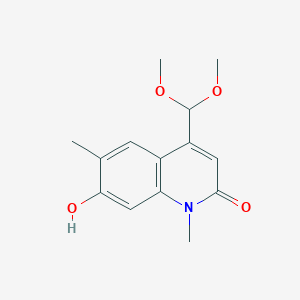![molecular formula C13H26N+ B14208602 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium CAS No. 735201-79-3](/img/structure/B14208602.png)
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is a quaternary ammonium compound with the molecular formula C12H25IN2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium can be synthesized through the alkylation of 1-azabicyclo[2.2.2]octane with hexyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide and peracids are typically used.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.
Major Products
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
N-oxides: Oxidation leads to the formation of N-oxides.
Secondary Amines: Reduction results in secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with biological membranes and ion channels. The compound can modulate ion transport by binding to specific sites on the ion channels, thereby affecting their function. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally similar compound without the hexyl group.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium: Another quaternary ammonium compound with a shorter alkyl chain.
Uniqueness
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is unique due to its longer hexyl chain, which enhances its lipophilicity and membrane permeability. This property makes it more effective in applications involving biological membranes and ion channels compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
735201-79-3 |
|---|---|
Molekularformel |
C13H26N+ |
Molekulargewicht |
196.35 g/mol |
IUPAC-Name |
1-hexyl-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H26N/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14/h13H,2-12H2,1H3/q+1 |
InChI-Schlüssel |
KRYOEJUBJBYTPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]12CCC(CC1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)



![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)

![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)


![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)

